Tetrahydro-2-furanylmethyl 3-methylbenzoate
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Overview
Description
Tetrahydro-2-furanylmethyl 3-methylbenzoate is a chemical compound known for its unique structure and properties It is a derivative of benzoic acid and features a tetrahydrofuran ring attached to a methylbenzoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tetrahydro-2-furanylmethyl 3-methylbenzoate typically involves the esterification of 3-methylbenzoic acid with tetrahydro-2-furanylmethanol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of advanced catalytic systems and purification techniques such as distillation or crystallization ensures the production of high-purity compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
Tetrahydro-2-furanylmethyl 3-methylbenzoate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: 3-methylbenzoic acid or 3-methylbenzaldehyde.
Reduction: Tetrahydro-2-furanylmethyl 3-methylbenzyl alcohol.
Substitution: Various esters or amides depending on the nucleophile used.
Scientific Research Applications
Tetrahydro-2-furanylmethyl 3-methylbenzoate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Tetrahydro-2-furanylmethyl 3-methylbenzoate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the active components, which then interact with specific enzymes or receptors. The tetrahydrofuran ring may also play a role in stabilizing the compound and enhancing its reactivity.
Comparison with Similar Compounds
Similar Compounds
Tetrahydro-2-furanylmethyl 3-hydroxybenzoate: Similar structure but with a hydroxyl group instead of a methyl group.
Tetrahydro-2-furanylmethyl 2-methylbenzoate: Similar structure but with the methyl group in a different position on the benzoate ring.
2-Methoxy-4-{(E)-[4-oxo-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl 3-methylbenzoate: A more complex derivative with additional functional groups.
Uniqueness
Tetrahydro-2-furanylmethyl 3-methylbenzoate is unique due to its specific combination of a tetrahydrofuran ring and a methylbenzoate moiety. This structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Properties
CAS No. |
39252-19-2 |
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Molecular Formula |
C13H16O3 |
Molecular Weight |
220.26 g/mol |
IUPAC Name |
oxolan-2-ylmethyl 3-methylbenzoate |
InChI |
InChI=1S/C13H16O3/c1-10-4-2-5-11(8-10)13(14)16-9-12-6-3-7-15-12/h2,4-5,8,12H,3,6-7,9H2,1H3 |
InChI Key |
BOVDTHGPHGMHAT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)OCC2CCCO2 |
Origin of Product |
United States |
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